molecular formula C18H22N2O B1489163 1-Benzyl-3-(3-methoxyphenyl)piperazine CAS No. 1248907-57-4

1-Benzyl-3-(3-methoxyphenyl)piperazine

Cat. No.: B1489163
CAS No.: 1248907-57-4
M. Wt: 282.4 g/mol
InChI Key: JHMOTEPUZBNHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(3-methoxyphenyl)piperazine” is a synthetic substance that does not occur naturally . It belongs to a group of benzyl-substituted piperazines . Piperazine and its derivatives have been misused on a large scale, often known as 'party pills’ .


Molecular Structure Analysis

The molecular structure of “this compound” is related to the numerous diphenylmethylpiperazines . The substituted piperazines are dibasic amines with no stereoisomers .

Scientific Research Applications

Visualization of 5-HT1A Receptors

A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors overexpressed in cells. This approach combines high receptor affinity with effective fluorescence properties for cellular imaging applications (Lacivita et al., 2009).

Improved Selectivity for 5-HT1A Serotonin Antagonists

Raghupathi et al. (1991) conducted studies to achieve improved selectivity for 5-HT1A serotonin antagonists by modifying the structure of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190). Alterations led to compounds with retained 5-HT1A affinity but reduced alpha 1-adrenergic affinity, highlighting the potential for creating more selective serotonin antagonists (Raghupathi et al., 1991).

Piperazine-based Designer Drugs

De Boer et al. (2001) explored the analytical aspects of 1-aryl-piperazine compounds, including 1-benzyl-piperazine (BZP), for their potential as designer drugs-of-abuse. This research sheds light on the necessity for analytical methods to detect such compounds in forensic and clinical toxicology studies (De Boer et al., 2001).

Bioactivities of Mannich Bases with Piperazines

A study by Gul et al. (2019) synthesized new Mannich bases with substituted piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This research identifies compounds with significant bioactivities, contributing to the development of potential therapeutic agents (Gul et al., 2019).

Tocolytic Activity of Piperazine Derivatives

Research by Lucky and Omonkhelin (2009) on the synthesis and tocolytic activity of 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) demonstrated its effectiveness in inhibiting uterine contractions. This compound's action through muscarinic receptors suggests potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Safety and Hazards

“1-Benzyl-3-(3-methoxyphenyl)piperazine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(3-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to kinase-inactive conformations, indicating its potential as a kinase inhibitor . Additionally, it interacts with receptor modulators, which suggests its role in modulating receptor activity . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including this compound, have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific kinase-inactive conformations, which inhibits kinase activity and modulates downstream signaling pathways . Additionally, it affects gene expression by interacting with receptor modulators and other transcriptional regulators .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inducing apoptosis in cancer cells and modulating receptor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in different tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biological activity.

Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMOTEPUZBNHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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